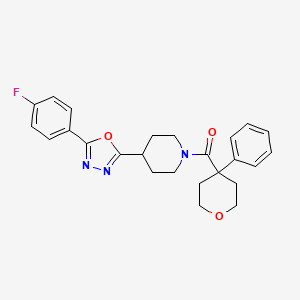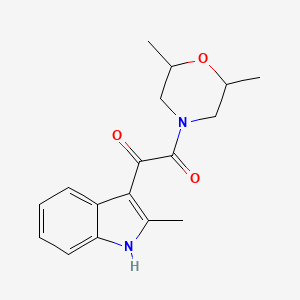
1-(3-Isobutoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Isobutoxybenzyl)piperazine is a chemical compound with diverse applications. It has the molecular formula C15H24N2O and a molecular weight of 248.36 . This compound possesses intriguing properties that captivate researchers.
Synthesis Analysis
Piperazine derivatives, such as this compound, are synthesized using various methods . Some of these methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring containing two nitrogen atoms . The structure is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.36 and a molecular formula of C15H24N2O . Further physical and chemical properties specific to this compound are not available in the retrieved sources.
Aplicaciones Científicas De Investigación
Novel Derivatives and Their Potential Uses
The study of piperazine derivatives, such as 1-(3-Isobutoxybenzyl)piperazine, encompasses various fields, including medicinal chemistry and pharmaceuticals. While direct research on this compound specifically is limited, investigations into related piperazine compounds reveal potential applications in treating diseases, understanding chemical processes, and designing new drugs.
Antiviral and Antimicrobial Activities : Diketopiperazine derivatives from marine-derived actinomycetes, including compounds with piperazine structures, have shown modest antiviral activity against influenza A virus. This suggests potential applications in developing antiviral agents (Wang et al., 2013). Additionally, novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with piperazine substitutions exhibited moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Cardiotropic Activity : Synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines has been explored for cardiotropic activity, providing insights into the structural relationships affecting their biological activity and potential therapeutic applications in cardiovascular diseases (Mokrov et al., 2019).
Antioxidant Properties : The synthesis and evaluation of piperazine derivatives with xanthine moieties have shown significant antioxidant activities, suggesting their use as protective agents against oxidative stress-related conditions (Andonova et al., 2014).
Chemical Synthesis and Structural Analysis : Research into the synthesis and performance of new base fuel antioxidants based on hindered phenol and heterocyclic amine, including piperazine derivatives, indicates their potential in enhancing fuel stability and performance (Desai et al., 2002).
Neuroprotective and Cognitive Effects : Studies on piperazine designer drugs, though primarily focused on their toxicological profiles, inadvertently shed light on the structural features influencing their interaction with biological targets, which could inform the development of compounds with neuroprotective or cognitive-enhancing properties (Arbo et al., 2012).
Direcciones Futuras
1-(3-Isobutoxybenzyl)piperazine has potential for diverse applications, paving the way for groundbreaking advancements across various fields. Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring, which could open up new possibilities for the development of piperazine derivatives .
Propiedades
IUPAC Name |
1-[[3-(2-methylpropoxy)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-13(2)12-18-15-5-3-4-14(10-15)11-17-8-6-16-7-9-17/h3-5,10,13,16H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRVRCNPIJCMFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazole-4-carbaldehyde](/img/structure/B2670907.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2670908.png)


![ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate](/img/structure/B2670912.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2670913.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2670914.png)
![(6-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2670919.png)


![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2670924.png)

![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzenesulfonamide](/img/structure/B2670928.png)